

Application Notes and Protocols for Radiolabeling Proteins with Maleimide-NODA-GA

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Compound of Interest

Compound Name: Maleimide-NODA-GA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radiolabeling of proteins using the bifunctional chelator **Maleimide-NODA-GA**. The protocols detailed below are intended for research purposes and should be performed by qualified personnel in a laboratory setting equipped for handling radiochemicals.

Introduction

The conjugation of radiometals to proteins is a cornerstone of nuclear medicine and molecular imaging, enabling the development of targeted radiopharmaceuticals for diagnostic and therapeutic applications.[1][2] **Maleimide-NODA-GA** is a bifunctional chelator designed for the stable incorporation of radionuclides, such as Gallium-68 (^{68}Ga), into proteins.[3]

This system leverages two key chemical principles:

- **Maleimide-Thiol Conjugation:** The maleimide group reacts specifically and efficiently with free sulfhydryl (thiol) groups on cysteine residues of a protein, forming a stable covalent thioether bond.[4][5][6] This reaction is highly selective under mild pH conditions (6.5-7.5).[5][6]
- **NODA-GA Chelation:** The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety is a highly effective chelator for trivalent radiometals like ^{68}Ga . It forms a stable

coordination complex, securely sequestering the radioisotope.[3][7] NODA-GA's smaller ring size compared to DOTA allows for rapid and efficient labeling under mild conditions, often at room temperature.[3][7]

This two-step approach, involving protein conjugation followed by radiolabeling, provides a versatile platform for creating protein-based imaging agents.

Data Presentation

The following tables summarize quantitative data from studies involving the radiolabeling of proteins with ^{68}Ga using a NODA-GA-based conjugation strategy.

Protein	Number of Chelators per Protein	Protein Recovery after Conjugation (%)	Radiochemical Yield (%)	Specific Activity (GBq/ μmol)	Reference
Rat Serum Albumin	1.2	85-95	≥ 95	20-45	[8][9]
Annexin V	1.7	85-95	≥ 95	20-45	[8][9]
Antibody (generic)	1.5	85-95	≥ 95	20-45	[8][9]

Table 1: Summary of Protein Conjugation and Radiolabeling with ^{68}Ga -NODA-GA. This table presents key quantitative parameters for the labeling process.

Experimental Protocols

Protein Preparation and Thiol Group Availability

Successful conjugation relies on the presence of accessible, reduced cysteine residues on the protein surface.

- **Proteins with Free Cysteines:** If your protein of interest has one or more surface-accessible cysteine residues, you can proceed directly to the conjugation protocol.

- Proteins with Disulfide Bonds: For proteins where cysteines are involved in disulfide bridges, a reduction step is necessary to generate free thiols.[\[10\]](#)[\[11\]](#)
 - Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a potent reducing agent that does not contain a thiol group and therefore does not need to be removed prior to the maleimide reaction.[\[11\]](#) Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the maleimide reagent.
 - Procedure:
 - Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Add a 10- to 100-fold molar excess of TCEP to the protein solution.[\[11\]](#)[\[13\]](#)
 - Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[\[11\]](#)[\[12\]](#)

Conjugation of Maleimide-NODA-GA to the Protein

This protocol describes the covalent attachment of the **Maleimide-NODA-GA** chelator to the prepared protein.

Materials:

- Protein with available thiol groups (1-10 mg/mL)
- **Maleimide-NODA-GA**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[\[11\]](#)
- Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)

Protocol:

- Prepare **Maleimide-NODA-GA** Stock Solution: Immediately before use, dissolve **Maleimide-NODA-GA** in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
- Reaction Setup: In a reaction vial, add the protein solution.
- Conjugation Reaction: Add the **Maleimide-NODA-GA** stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[13]
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11][13] Gently mix the solution during incubation.
- Purification of the Protein-NODA-GA Conjugate:
 - Remove the unreacted **Maleimide-NODA-GA** and any byproducts by size-exclusion chromatography.[4]
 - Equilibrate the column with a suitable storage buffer (e.g., PBS or ammonium acetate buffer).
 - Apply the reaction mixture to the column and collect the fractions containing the purified protein-NODA-GA conjugate.
 - The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
- Quantification of Conjugated Chelators (Optional): The number of NODA-GA molecules conjugated per protein can be determined using methods such as mass spectrometry.

Radiolabeling of the Protein-NODA-GA Conjugate with Gallium-68

This protocol details the final step of incorporating ^{68}Ga into the purified protein-NODA-GA conjugate.

Materials:

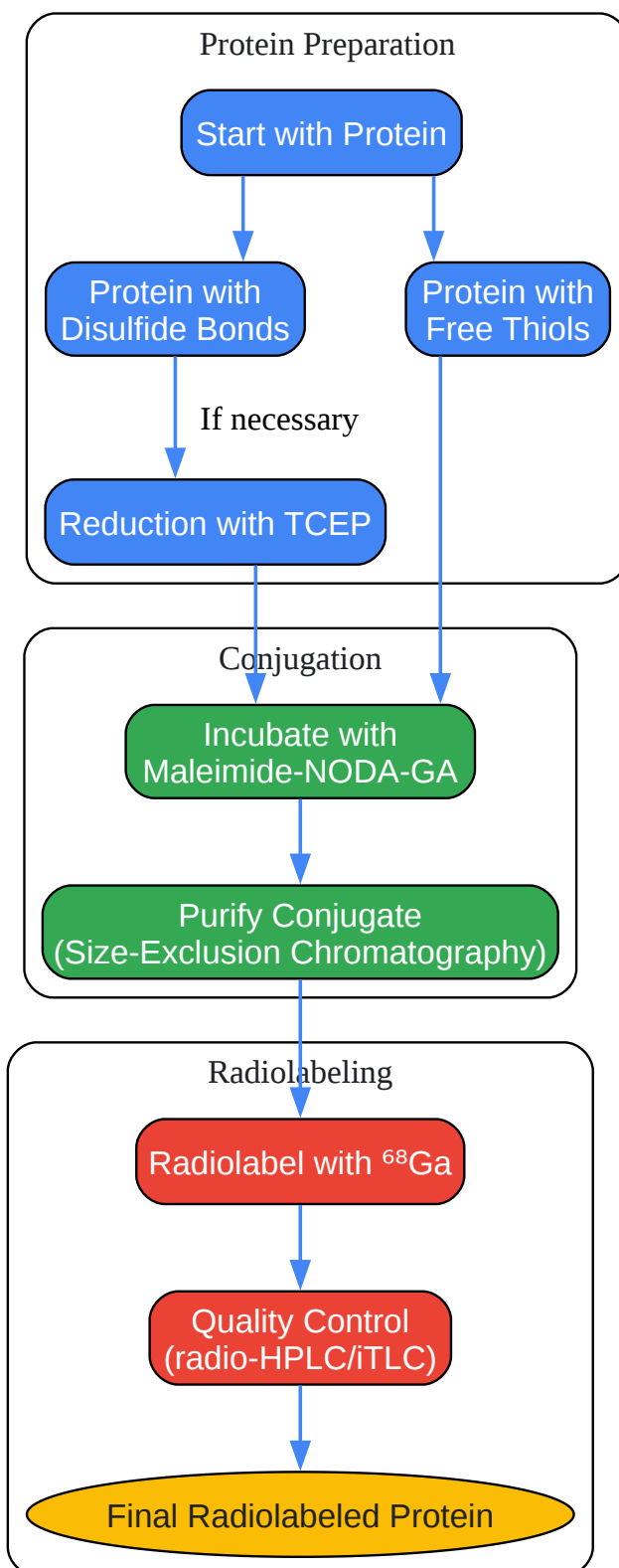
- Purified Protein-NODA-GA conjugate
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator

- 0.1 M HCl for generator elution
- Sodium acetate solution (e.g., 0.5 M or 1.25 M) for pH adjustment
- HEPES buffer (e.g., 0.025 M, pH 4.0)
- Sterile filter (0.22 μm)
- Quality control system (e.g., radio-HPLC or iTLC)

Protocol:

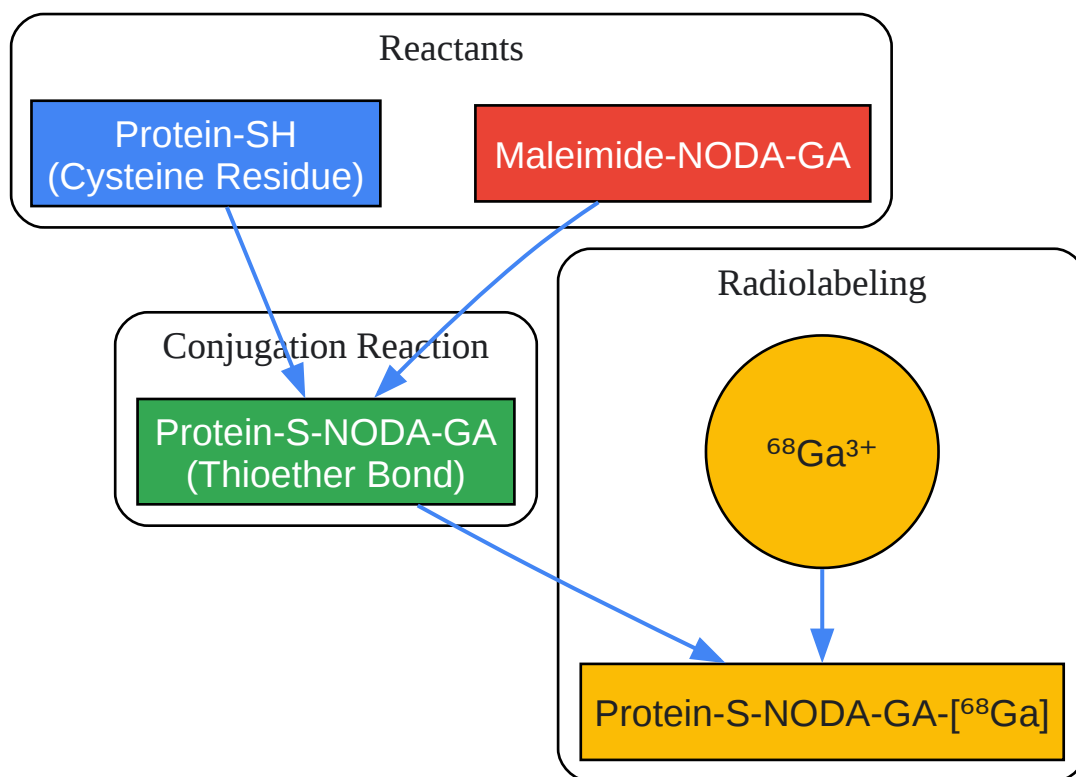
- Elution of ^{68}Ga : Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$.
- pH Adjustment: In a sterile reaction vial, adjust the pH of the ^{68}Ga eluate to 3.5-4.5 by adding a calculated volume of sodium acetate solution.[\[11\]](#)
- Radiolabeling Reaction:
 - Add the purified Protein-NODA-GA conjugate (e.g., 5-50 μg , depending on desired specific activity) to the buffered ^{68}Ga solution.[\[7\]](#)
 - Incubate the reaction mixture for 5-15 minutes at room temperature.[\[6\]](#) Some NODA-GA conjugates may benefit from gentle heating (e.g., up to 95°C), though many label efficiently at ambient temperatures.[\[7\]](#)
- Final Formulation: After the incubation period, the radiolabeled protein solution can be formulated for in vitro or in vivo use, which may involve adjusting the pH to physiological levels with a suitable buffer (e.g., HEPES) and sterile filtering.
- Quality Control:
 - Radiochemical Purity (RCP): Determine the RCP of the final product using radio-HPLC or instant thin-layer chromatography (iTLC) to separate the labeled protein from free ^{68}Ga . A radiochemical purity of >95% is generally required.[\[8\]](#)
 - Specific Activity: Calculate the specific activity of the radiolabeled protein, expressed in Bq/mol or Ci/mmol.

Visualizations



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Caption: Experimental workflow for protein radiolabeling.



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Caption: Chemical reaction pathway for radiolabeling.

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